molecular formula C20H28N2O5 B13063169 Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13063169
M. Wt: 376.4 g/mol
InChI Key: AEUXCDMHVQBTCJ-ULQDDVLXSA-N
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Description

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of these enantiomers can influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrano[3,2-b]pyrrole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrole Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of the tert-butyl, benzyloxycarbonyl, and amino groups through various organic reactions such as nucleophilic substitution, protection-deprotection strategies, and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scale-Up of Cyclization Reactions: Using large-scale reactors and optimized conditions to ensure efficient formation of the pyrrole core.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as drug development for specific diseases.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: The compound itself.

    Other Pyrrole Derivatives: Compounds with similar pyrrole cores but different functional groups.

    Enantiomerically Pure Compounds: Non-racemic versions with only one enantiomer.

Uniqueness

The uniqueness of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate lies in its specific combination of functional groups and its racemic nature, which can influence its chemical and biological properties in ways that are distinct from non-racemic or structurally different compounds.

This detailed article provides a comprehensive overview of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The compound's chemical structure contributes significantly to its biological activity. Key properties include:

  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 357.46 g/mol
  • Boiling Point : Approximately 523.1 ± 50.0 °C (predicted) .
  • Density : 1.21 ± 0.1 g/cm³ (predicted) .
  • pKa : 11.57 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that derivatives of hexahydropyrano[3,2-b]pyrrole compounds exhibit antibacterial properties. For example, compounds structurally similar to racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function .

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects through the modulation of inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

In Vitro Studies

In vitro assays have demonstrated that racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can effectively inhibit specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has shown significant inhibition against certain proteases and kinases implicated in cancer progression.

In Vivo Studies

Animal studies have further supported the potential therapeutic applications of this compound:

  • Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionSignificant inhibition of proteases
Tumor growth inhibitionReduced tumor size in animal models

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (3S,3aS,7aS)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m0/s1

InChI Key

AEUXCDMHVQBTCJ-ULQDDVLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1CCCO2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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